molecular formula C20H23ClN4O B2710744 N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 2097859-71-5

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2710744
CAS No.: 2097859-71-5
M. Wt: 370.88
InChI Key: JTNWBPNZXQQKCV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.88. The purity is usually 95%.
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Biological Activity

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22ClN3O2C_{19}H_{22}ClN_3O_2 and a molecular weight of approximately 338.4 g/mol. Its IUPAC name is 3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide. The structure includes a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H22ClN3O2
Molecular Weight338.4 g/mol
IUPAC Name3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide
SMILESC1CC(C(NC(=O)C2=CC=NN2)C(C1)C(=O)N(C(C(C=C)Cl)C))OCC2=CC=C(C=C2)C(=O)N(C(C(C=C)Cl)C)

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways related to:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, possibly through inhibition of bacterial growth or enzyme activity.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's (acetylcholinesterase inhibition) and urease inhibition, which is relevant for conditions like peptic ulcers and kidney stones.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 to 6.28 µM, indicating significant antibacterial potential compared to standard drugs .
  • Enzyme Inhibition : Research on related compounds has shown that piperidine derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases .
  • Pharmacokinetics : Binding studies using bovine serum albumin (BSA) have indicated that the compound may demonstrate favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with other compounds exhibiting similar structures or biological activities.

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)
This compoundTBDTBD
Piperidine derivative A5.010.0
Piperazine derivative B7.58.5

Note: TBD indicates that specific values for the compound are yet to be determined.

Future Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and toxicity profiles.
  • Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce side effects.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c21-17-4-2-1-3-16(17)13-22-20(26)15-9-11-25(12-10-15)19-8-7-18(23-24-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNWBPNZXQQKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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